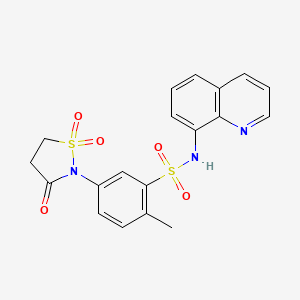
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(quinolin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamide compounds have been extensively studied for their diverse biological activities and chemical properties. They form a crucial class of organic compounds used in medicinal chemistry for drug development due to their structural diversity and biological relevance.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves amidation reactions between amines and sulfonyl chlorides. This process can be tailored to produce a wide range of sulfonamide compounds with varying substituents, which significantly affects their biological and chemical properties. For example, the synthesis of benzenesulfonamide-substituted imidazoles demonstrates the complexity and versatility of sulfonamide chemistry (Kim et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical in determining their interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures. Molecular docking studies can predict the binding affinity and orientation of sulfonamides within biological targets, aiding in the design of compounds with enhanced activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including cyclization, sulfonation, and nucleophilic substitution, which allow for the modification of their chemical structure and the introduction of new functional groups. These reactions are pivotal in modifying the compound's properties for specific applications (Yadav et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation (Wang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Sulfonamide derivatives, including those related to quinoline, have shown significant promise as anticancer agents. For example, novel heteroaromatic quinols have been demonstrated to possess antiproliferative activity against colon, renal, and breast carcinoma cell lines, as well as in vivo antitumor activity in xenograft models. These compounds induce apoptosis and cell cycle arrest, with glutathione playing a crucial role in modulating their cytotoxicity (Chew et al., 2006). Further studies have identified thioredoxin as a molecular target for these antitumor quinols, suggesting a mechanism of action involving inhibition of this small redox protein (Bradshaw et al., 2005).
Antibacterial and Antifungal Activity
Sulfonamide compounds have also been evaluated for their antibacterial and antifungal properties. A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity against C. albicans (Hassan, 2013).
Enzymatic Inhibition
Isoxazole-containing sulfonamides have been prepared and shown to exhibit potent inhibitory activity against carbonic anhydrase II and VII, enzymes involved in various physiological processes. These compounds offer potential therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma and neuropathic pain (Altug et al., 2017).
Eigenschaften
IUPAC Name |
2-methyl-N-quinolin-8-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13-7-8-15(22-18(23)9-11-28(22,24)25)12-17(13)29(26,27)21-16-6-2-4-14-5-3-10-20-19(14)16/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZIIITWCARAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(quinolin-8-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

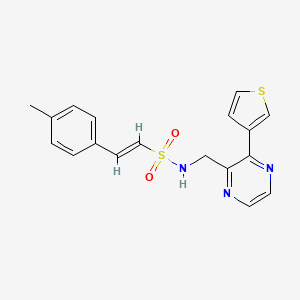
![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)


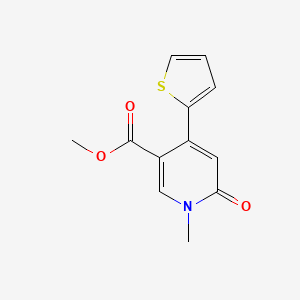
![[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2486076.png)
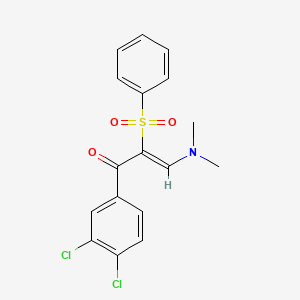
![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)
![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
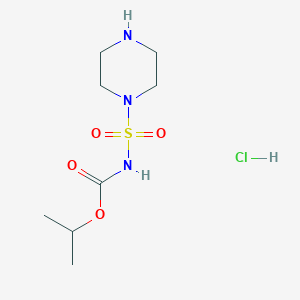

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)
